molecular formula C9H13ClN2O2S B1608172 (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049745-41-6

(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1608172
CAS No.: 1049745-41-6
M. Wt: 248.73 g/mol
InChI Key: BFWVVLPPUAXRAI-HNJRQZNRSA-N
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Description

(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a synthetic organic compound characterized by the presence of a thiazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Thiazole Ring to the Pyrrolidine Ring: This step involves the use of coupling reagents such as EDCI or DCC to form the desired bond.

    Formation of the Pyrrolidine Ring: This can be synthesized through various methods, including the reduction of pyrrolidine precursors or cyclization reactions.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidine ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.

    (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxamide: An amide derivative.

    (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylate: An ester derivative.

Uniqueness

The hydrochloride salt form of (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid offers enhanced solubility and stability, making it more suitable for certain applications compared to its free acid or other derivatives.

Properties

IUPAC Name

(2S,4S)-4-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c12-9(13)8-2-6(3-10-8)1-7-4-14-5-11-7;/h4-6,8,10H,1-3H2,(H,12,13);1H/t6-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWVVLPPUAXRAI-HNJRQZNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CSC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CSC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376063
Record name (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049745-41-6
Record name L-Proline, 4-(4-thiazolylmethyl)-, hydrochloride (1:1), (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049745-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

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